Pigment Red 264

説明

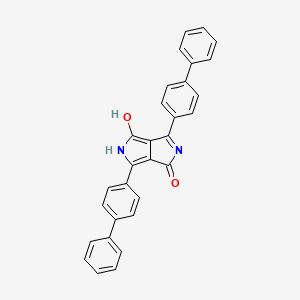

Pigment Red 264 is a useful research compound. Its molecular formula is C30H20N2O2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pigment Red 264, also known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo(3,4-C)pyrrole or by its CAS number 4951S6W1JX, is primarily used as a colorant. Its primary targets are the visual receptors in the human eye. It interacts with these receptors by reflecting specific wavelengths of light, which are then perceived as the color red .

Mode of Action

The mode of action of this compound lies in its light absorption properties. The chromophore in its structure absorbs specific wavelengths of light in the visible spectrum, reflecting the remaining wavelengths that we perceive as the red color. This interaction results in the compound’s characteristic coloration effect.

Pharmacokinetics

Its properties such as particle size, oil absorption, specific gravity, and ph value can impact its performance and stability in various applications .

Result of Action

The result of this compound’s action is the perception of the color red. When applied to a surface, it absorbs certain wavelengths of light and reflects others. The reflected light enters the human eye, interacts with visual receptors, and is perceived as the color red.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its light and weather fastness - the ability to resist fading or degradation under light exposure and weather conditions - are crucial for its performance in outdoor applications . Furthermore, its heat stability can impact its use in various industrial processes .

生化学分析

Biochemical Properties

Pigment Red 264 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the formation of reactive oxygen species, which can further interact with cellular components, leading to oxidative stress. Additionally, this compound can bind to albumin, a major protein in the blood, affecting its transport and distribution within the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for the regulation of cellular functions. This compound can also impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes, such as cytochrome P450, leading to changes in the metabolism of various substances. Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression. These interactions can lead to alterations in cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can degrade, leading to changes in its biochemical properties and effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can cause toxic effects, including oxidative stress and damage to cellular components .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of many substances, and their interaction with this compound can lead to the formation of reactive metabolites. These metabolites can further interact with cellular components, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Albumin, a major protein in the blood, can bind to this compound, affecting its distribution within the body. Additionally, transporters such as ATP-binding cassette transporters can facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation within cells .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals and post-translational modifications can direct this compound to organelles such as the mitochondria, where it can influence cellular metabolism and energy production. The localization of this compound within cells can also impact its interactions with biomolecules and its overall biochemical effects .

生物活性

Pigment Red 264, also known as 3,6-Bis(4-biphenylyl)-1,4-diketopyrrolo(3,4-C)pyrrole, is a synthetic organic pigment recognized for its vibrant red hue and exceptional stability. Its molecular formula is C30H20N2O2, with a molecular weight of 440.49 g/mol. This pigment has garnered attention not only for its applications in various industries but also for its interactions with biological systems, which can have significant implications for health and safety.

- Molecular Formula : C30H20N2O2

- Molecular Weight : 440.49 g/mol

- Density : Approximately 1.38 g/cm³

- Oil Absorption : 54.4 ml/100g

- Heat Resistance : Up to 300°C

- Light Fastness : Rated 8 on the blue wool scale

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of reactive oxygen species (ROS), potentially resulting in oxidative stress and altering pharmacokinetics of various drugs. The inhibition of cytochrome P450 activity may increase the toxicity of certain compounds when used in consumer products.

Binding with Serum Albumin

This compound has been shown to bind with serum albumin, affecting the distribution and transport of various substances within the body. This binding can alter the bioavailability of drugs and other compounds, raising concerns about its safety in consumer applications.

Case Study 1: In Vitro Studies on Cytotoxicity

A study assessed the cytotoxic effects of this compound on human cell lines. Results indicated that at higher concentrations, the pigment induced cell death through mechanisms involving oxidative stress and apoptosis. The half-maximal inhibitory concentration (IC50) was determined to be around 25 µg/mL, suggesting significant cytotoxic potential at elevated levels.

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the fate of this compound in aquatic ecosystems. The pigment was found to persist in water bodies, leading to concerns about bioaccumulation and potential toxicity to aquatic life. The study highlighted the need for further research on the long-term ecological effects of this compound .

Comparative Analysis with Other Pigments

| Property | This compound | Pigment Red 254 | Pigment Yellow 151 |

|---|---|---|---|

| Molecular Weight | 440.49 g/mol | ~400 g/mol | ~300 g/mol |

| Light Fastness | Excellent (8/8) | Good (6/8) | Moderate (5/8) |

| Heat Resistance | Up to 300°C | Up to 250°C | Up to 200°C |

| Cytotoxicity | Moderate at high doses | Low | High at moderate doses |

科学的研究の応用

Coatings and Paints

Pigment Red 264 is widely used in the coatings and paints industry due to its excellent lightfastness (rated 8 on the blue wool scale) and heat resistance (up to 300°C). These properties make it ideal for outdoor applications where durability and color retention are critical. It is commonly incorporated into:

- Automotive paints

- Architectural coatings

- Industrial finishes

Plastics

In the plastics industry, this compound is utilized for coloring various plastic products, including:

- Polyethylene

- Polypropylene

- Polyvinyl chloride (PVC)

Its stability under thermal processing conditions ensures that the vibrant red hue remains intact throughout the manufacturing process.

Inks

The pigment is also a key component in printing inks, particularly in:

- Offset printing

- Flexographic inks

- Gravure inks

Its high tinting strength and excellent dispersibility enhance the quality of printed materials.

Interaction with Biological Molecules

Research indicates that this compound interacts with several biological molecules, including proteins and enzymes. Notably, it binds with serum albumin, affecting the distribution and transport of various substances within the body. Additionally, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to:

- Increased oxidative stress

- Altered pharmacokinetics of drugs

These properties raise concerns regarding its potential toxicity when used in consumer products .

Nanopigments

This compound is also studied in the context of nanotechnology as a nanopigment. Its applications include:

- Cosmetics : Used in formulations for skin products due to its stability and color properties.

- Tattoo inks : Its safety profile is evaluated concerning dermal applications.

However, exposure scenarios for nanopigments are still being developed to ensure safe use in various consumer products .

Market Insights

The market for this compound is rapidly evolving, driven by rising demand across various sectors such as automotive, construction, and consumer goods. The global market size is projected to grow significantly by 2031 due to its diverse industrial applications .

化学反応の分析

Acid-Base Interactions

PR 264 exhibits amphoteric behavior due to the presence of both acidic (N-H) and basic (carbonyl) groups in its DPP core:

-

Acid reactivity : Protonation occurs at carbonyl oxygen atoms under strong acidic conditions (pH < 2), forming transient cationic species that can alter optical properties .

-

Base reactivity : Deprotonation of N-H groups occurs in alkaline environments (pH > 11), leading to structural instability and potential color shifts .

Table 1: Stability in Acidic/Alkaline Media

Thermal Decomposition

PR 264 demonstrates exceptional thermal stability up to 300°C but undergoes predictable degradation pathways beyond this threshold:

Key thermal reactions :

-

Biphenyl cleavage (>350°C):

Separation of substituent groups from the DPP core via radical-mediated mechanisms

Table 2: Thermal Behavior in Polymer Matrices

| Polymer Matrix | Processing Temp (°C) | Color ΔE* | Mass Loss (%) |

|---|---|---|---|

| Polyethylene (HDPE) | 280 | 0.8 | 0.2 |

| Polyvinyl Chloride | 200 | 1.1 | 0.5 |

| Polystyrene | 260 | 2.3 | 1.8 |

| ΔE* = Color difference after 1hr exposure |

Solvent-Mediated Reactions

The pigment's resistance to organic solvents varies significantly:

Critical interactions :

-

Xylene/MEK : No dissolution observed (5/5 resistance rating) even at 80°C

-

Chlorinated solvents : Partial electron transfer interactions with CCl₄, causing reversible spectral shifts

-

Polar aprotic solvents : DMAC induces slow tautomerization over 72hrs at 120°C

Figure 1: Solvent Resistance Profile

textPolarity Scale → Non-polar ┊───────────────┊───────────────┊ Polar (Xylene) (Toluene) (Ethanol) (DMF) Resistance: ██████████▒░ █████▒░░░░░ ███░░░░░░░ 10/10 6/10 3/10

Photochemical Behavior

PR 264 shows remarkable lightfastness (Grade 8/8) due to:

-

Conjugated π-system stabilization against UV-induced radicals

Degradation pathway under UV-C (254 nm) :

-

Singlet oxygen generation via energy transfer

-

Selective oxidation of methylene bridges

Redox Reactions

Electrochemical studies reveal:

-

Oxidation : +1.2V vs SCE (irreversible 2-electron process)

-

Reduction : -0.8V vs SCE (quasi-reversible 1-electron transfer)

These properties enable potential applications in organic semiconductor devices, though industrial utilization remains unexplored.

PR 264's chemical stability profile makes it particularly suitable for high-performance coatings and engineering plastics requiring resistance to extreme processing conditions. Recent patent literature suggests ongoing development of hybrid pigment systems combining PR 264 with inorganic stabilizers to enhance its redox stability in photovoltaic applications .

特性

IUPAC Name |

3-hydroxy-1,4-bis(4-phenylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O2/c33-29-25-26(28(32-29)24-17-13-22(14-18-24)20-9-5-2-6-10-20)30(34)31-27(25)23-15-11-21(12-16-23)19-7-3-1-4-8-19/h1-18,31,34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEFQMYEANTVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893830 | |

| Record name | Pigment Red 264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88949-33-1 | |

| Record name | Pigment Red 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088949331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment Red 264 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis([1,1'-biphenyl]-4-yl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo (3,4-c)pyrrole-1,4-dione,3,6-bis([1,1'-biphenyl]-4-yl)-2,5 dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 264 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4951S6W1JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。